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molecular formula C8H16O4S B8474321 4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one CAS No. 89055-47-0

4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one

Cat. No. B8474321
M. Wt: 208.28 g/mol
InChI Key: CTHJETCLOQNJOX-UHFFFAOYSA-N
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Patent
US04476312

Procedure details

To a solution of 200 mg. (0.8 mmol) of 2-acetoxy-3-oxobutylmercaptoacetaldehyde dimethylacetal in 2 ml. of methanol was added 110 mg. (0.8 mmol) of K2CO3. The reaction mixture was stirred 10 minutes, filtered, diluted with water and extracted with CHCl3. The CHCl3 extract was dried over Na2SO4, filtered and evaporated to 123 mg. (75%) of keto alcohol product: 1H-NMR (CDCl3) delta 2.20 (s, 3), 2.85 (m, 4), 3.32 (s, 6), 4.32 (m, 1), 4.45 (t, 1).
Name
2-acetoxy-3-oxobutylmercaptoacetaldehyde dimethylacetal
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:15][CH3:16])[CH:4]([S:9][CH2:10][CH2:11][C:12](=[O:14])[CH3:13])OC(=O)C.C([O-])([O-])=[O:18].[K+].[K+]>CO>[CH3:1][O:2][CH:3]([O:15][CH3:16])[CH2:4][S:9][CH2:10][CH:11]([OH:18])[C:12](=[O:14])[CH3:13] |f:1.2.3|

Inputs

Step One
Name
2-acetoxy-3-oxobutylmercaptoacetaldehyde dimethylacetal
Quantity
0.8 mmol
Type
reactant
Smiles
COC(C(OC(C)=O)SCCC(C)=O)OC
Step Two
Name
Quantity
0.8 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
EXTRACTION
Type
EXTRACTION
Details
The CHCl3 extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to 123 mg

Outcomes

Product
Details
Reaction Time
10 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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